molecular formula C3H6O3 B583784 DL-[2-13C]Glyceraldehyde CAS No. 71122-43-5

DL-[2-13C]Glyceraldehyde

Cat. No.: B583784
CAS No.: 71122-43-5
M. Wt: 91.07
InChI Key: MNQZXJOMYWMBOU-LBPDFUHNSA-N
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Description

DL-[2-13C]Glyceraldehyde is an isotope form of Glyceraldehyde . Glyceraldehyde is the simplest of all aldoses and has been shown to be one of the carbonyl metabolites of dietary fructose .


Synthesis Analysis

This compound can be synthesized from [1-13C]GLYCOLALDEHYDE and POTASSIUM CYANIDE . Another study suggests that DL-glyceraldehyde can decompose into low-molecular-weight compounds and transform into sugar-like molecules via condensation reactions in hot (323 K) and acidic (pH 2) solutions under the presence of suspended iron (III) oxide hydroxide powder .


Molecular Structure Analysis

The molecular formula of this compound is C2[13C]H6O3 . The molecular weight is 91.07 .


Chemical Reactions Analysis

DL-glyceraldehyde is labile under simulated hydrothermal conditions. The total percentage of remnant DL-glyceraldehyde in the solution decreases at higher thermal exposure times. The decomposition products are formaldehyde, acetaldehyde, glyoxal, and pyruvaldehyde .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 91.07 . The molecular formula is C2[13C]H6O3 .

Scientific Research Applications

  • DL-glyceraldehyde has a chair-form symmetrical p-dioxan structure with all the hydroxy and hydroxymethyl groups bonded equatorially, similar to β-D-glucopyranose. This was discovered through an X-ray study of DL-glyceraldehyde dimerized by hemiacetal bondings (Senma, Taira, Osaki, & Taga, 1973).

  • DL-Glyceraldehyde inhibits amino acid incorporation into the protein of normal and neoplastic tissues, which was observed in Yoshida ascites hepatoma cells (Guidotti, Fonnesu, & Ciaranfi, 1964).

  • Transketolase-catalyzed synthesis of D-[1,2-13C2]xylulose from DL-[2,3-13C2]serine and D-glyceraldehyde has been demonstrated, showcasing the enzyme's potential in organic synthesis (Demuynck, Bolte, Hecquet, & Samaki, 1990).

  • DL and D-glyceraldehyde predominantly exist as complex mixtures of diastereoisomers, as indicated by studies using infrared and nuclear magnetic resonance spectroscopies (García-Jiménez et al., 2005).

  • DL-Glyceraldehyde rapidly reacts with ammonia to form a range of carbohydrates and imidazolic compounds, which has implications for biochemical reactions (Grimmett & Richards, 1964).

  • The irradiation of DL-glyceraldehyde in aqueous solution and solid samples leads to the formation of ethylene glycol, glycolaldehyde, and other sugar-like compounds, contributing to the understanding of chemical evolution (Cruz-Castañeda et al., 2017).

Mechanism of Action

The specific mechanism of action for DL-[2-13C]Glyceraldehyde is not available .

Safety and Hazards

DL-Glyceraldehyde should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapours/dust .

Properties

IUPAC Name

2,3-dihydroxy(213C)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH](C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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